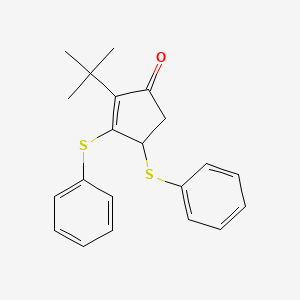
2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-3,4-bis(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Dimethylethyl)-3,4-bis(phenylthio)-2-cyclopenten-1-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Cyclopentenon-Ring umfasst, der mit tert-Butyl- und Phenylthiogruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(1,1-Dimethylethyl)-3,4-bis(phenylthio)-2-cyclopenten-1-on beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:
Bildung des Cyclopentenon-Rings: Dies kann durch die Cyclisierung eines geeigneten Vorläufers, wie z. B. eines Diens oder eines Enons, erreicht werden.
Einführung der tert-Butylgruppe: Dieser Schritt beinhaltet die Alkylierung des Cyclopentenon-Rings unter Verwendung von tert-Butylhalogeniden unter basischen Bedingungen.
Addition von Phenylthiogruppen: Die Phenylthiogruppen können durch eine nucleophile Substitutionsreaktion unter Verwendung von Thiophenol und einer geeigneten Abgangsgruppe am Cyclopentenon-Ring eingeführt werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören der Einsatz von Durchflussreaktoren, das Hochdurchsatzscreening nach optimalen Reaktionsbedingungen und die Verwendung von Katalysatoren zur Steigerung der Ausbeute und Selektivität.
Chemische Reaktionsanalyse
Reaktionstypen
2-(1,1-Dimethylethyl)-3,4-bis(phenylthio)-2-cyclopenten-1-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Bildung von Alkoholen oder Alkanen führen.
Substitution: Die Phenylthiogruppen können unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile wie Amine, Alkohole oder Thiole können in Substitutionsreaktionen verwendet werden, oft in Gegenwart einer Base oder eines Katalysators.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Alkohole und Alkane.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-3,4-bis(phenylthio)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Dimethylethyl)-3,4-bis(phenylthio)-2-cyclopenten-1-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird auf seine potentielle biologische Aktivität, einschließlich antimikrobieller und anticancerogener Eigenschaften, untersucht.
Medizin: Wird auf seine potentiellen therapeutischen Anwendungen, insbesondere in der Medikamentenentwicklung, untersucht.
Industrie: Wird in der Synthese von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(1,1-Dimethylethyl)-3,4-bis(phenylthio)-2-cyclopenten-1-on beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Phenylthiogruppen können mit Thiolgruppen in Proteinen interagieren, was zur Hemmung oder Modulation der Enzymaktivität führt. Der Cyclopentenon-Ring kann auch an Michael-Additionsreaktionen teilnehmen und kovalente Bindungen mit nucleophilen Stellen in Biomolekülen bilden.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-3,4-bis(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio groups can interact with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The cyclopentenone ring can also participate in Michael addition reactions, forming covalent bonds with nucleophilic sites in biomolecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(1,1-Dimethylethyl)-2-cyclopenten-1-on: Ein einfacheres Analogon ohne die Phenylthiogruppen.
3,4-Bis(phenylthio)-2-cyclopenten-1-on: Fehlt die tert-Butylgruppe.
2-(1,1-Dimethylethyl)-4-phenylthio-2-cyclopenten-1-on: Enthält nur eine Phenylthiogruppe.
Einzigartigkeit
Das Vorhandensein sowohl von tert-Butyl- als auch von Phenylthiogruppen in 2-(1,1-Dimethylethyl)-3,4-bis(phenylthio)-2-cyclopenten-1-on verleiht einzigartige chemische Eigenschaften, wie z. B. erhöhte sterische Hinderung und elektronische Effekte, die seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen können.
Biologische Aktivität
2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-3,4-bis(phenylthio)- is a compound of significant interest due to its potential biological activity. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18S2O
- Molar Mass : 298.45 g/mol
- CAS Number : Not specified in the search results but can be referenced for further studies.
Synthesis
The synthesis of 2-Cyclopenten-1-one derivatives typically involves cyclization reactions and can include various substituents that enhance biological activity. The compound can be synthesized through a multi-step process involving cyclopentene derivatives and phenylthio groups.
The biological activity of 2-Cyclopenten-1-one derivatives is often linked to their ability to interact with specific biological targets. For instance, compounds in this class have been evaluated for their potential as:
- Anti-inflammatory agents : Some derivatives have shown activity against cyclooxygenase enzymes (COX), which are key players in inflammation.
- Antioxidants : The presence of phenylthio groups may contribute to antioxidant properties by scavenging free radicals.
Case Studies and Research Findings
- Anti-inflammatory Activity :
- Antioxidant Properties :
- Cytotoxicity Studies :
Data Table: Summary of Biological Activities
Eigenschaften
CAS-Nummer |
647010-52-4 |
|---|---|
Molekularformel |
C21H22OS2 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
2-tert-butyl-3,4-bis(phenylsulfanyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H22OS2/c1-21(2,3)19-17(22)14-18(23-15-10-6-4-7-11-15)20(19)24-16-12-8-5-9-13-16/h4-13,18H,14H2,1-3H3 |
InChI-Schlüssel |
RKBUMJLDTYZIEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(CC1=O)SC2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















